molecular formula C4H6N4O B2566858 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazin CAS No. 98778-06-4

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazin

Katalognummer: B2566858
CAS-Nummer: 98778-06-4
Molekulargewicht: 126.119
InChI-Schlüssel: SLKFJGKISOQBTF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system containing nitrogen and oxygen atoms

Wissenschaftliche Forschungsanwendungen

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Chemical Sensors: Derivatives of this compound have been explored as components in chemical sensors due to their ability to undergo specific reactions that can be detected and measured.

Vorbereitungsmethoden

The synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the desired heterocyclic ring system. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Analyse Chemischer Reaktionen

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reaction conditions.

Wirkmechanismus

The mechanism by which 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine exerts its effects often involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Vergleich Mit ähnlichen Verbindungen

4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine can be compared to other similar heterocyclic compounds, such as:

    1,2,4-Oxadiazoles: These compounds also contain an oxadiazole ring but differ in the position of the nitrogen and oxygen atoms.

    1,2,3-Triazoles: These compounds have a similar nitrogen-rich ring structure but differ in the arrangement of the atoms within the ring.

    Furazano[3,4-b]pyrazine: This compound is structurally similar but contains a different arrangement of the nitrogen and oxygen atoms.

The uniqueness of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine lies in its specific ring structure, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Eigenschaften

IUPAC Name

4,5,6,7-tetrahydro-[1,2,5]oxadiazolo[3,4-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-6-4-3(5-1)7-9-8-4/h1-2H2,(H,5,7)(H,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKFJGKISOQBTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=NON=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of the reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal in the synthesis of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine?

A1: The reaction between 3,4-diamino[1,2,5]oxadiazole and glyoxal is crucial as it leads to the formation of 5,6-dihydroxy-4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. [] This diol serves as a key intermediate in the synthesis of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. Researchers found that performing the reaction under slightly basic conditions and subsequent lyophilization allowed for near-quantitative isolation of the diol. [] A final pyrolysis step on silica gel at 160°C then successfully yielded the target compound, 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine. []

Q2: What are the structural characteristics of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and related derivatives?

A2: Crystallographic studies have been crucial in understanding the structure of 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and its derivatives. [, ] The furazan ring (1,2,5-oxadiazole) within these molecules is consistently planar. [] Interestingly, the six-membered piperazine ring adopts a distorted conformation due to twisting around the bond connecting the two methylene carbons. [] This twisting influences the overall molecular geometry and may impact potential interactions with other molecules.

Q3: What synthetic routes are available for the preparation of 4,5,6,7-Tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine and its bis-analogue?

A3: Efficient synthetic methods for both 4,5,6,7-tetrahydro[1,2,5]oxadiazolo[3,4-b]pyrazine (monofurazanopiperazine) and its bis-analogue (bisfurazanopiperazine) have been developed. [] The synthesis relies on diaminofurazan, which can be prepared through the cyclocondensation of diaminoglyoxime under solvent-free conditions. [] Utilizing diaminofurazan as a starting material allows for the convenient and high-yielding synthesis of both mono and bisfurazanopiperazines. [] This synthetic accessibility is important for further exploration of their properties and potential applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.